

# In-Depth Technical Guide: Methyl 3-(4-fluorophenyl)crotonate

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## Compound of Interest

**Compound Name:** Methyl 3-(4-fluorophenyl)but-2-enoate

**CAS No.:** 1563216-58-9

**Cat. No.:** B3379373

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## Compound Identity & Nomenclature

Methyl 3-(4-fluorophenyl)crotonate is an

-unsaturated ester featuring a 4-fluorophenyl group and a methyl group at the

-position (C3) of the acrylate backbone. It serves as a critical building block for introducing the 4-fluorophenyl moiety—a pharmacophore common in antidepressants (e.g., Paroxetine), statins (e.g., Fluvastatin), and kinase inhibitors—into complex heterocycles.

## Identification Data

Parameter	Detail
IUPAC Name	Methyl 3-(4-fluorophenyl)but-2-enoate
Common Synonyms	Methyl 3-(4-fluorophenyl)crotonate; Methyl -(4-fluorophenyl)crotonate; Methyl 3-(p- fluorophenyl)but-2-enoate
CAS Registry Number	198889-33-7 (Generic/Isomer mixture) 1563216-58-9 (Specific isomer entry)
Molecular Formula	C H FO
Molecular Weight	194.20 g/mol
SMILES	<chem>COC(=O)C=C(C)c1ccc(F)cc1</chem>
InChI Key	GNJGRAWNPUCVXSX-UHFFFAOYSA-N

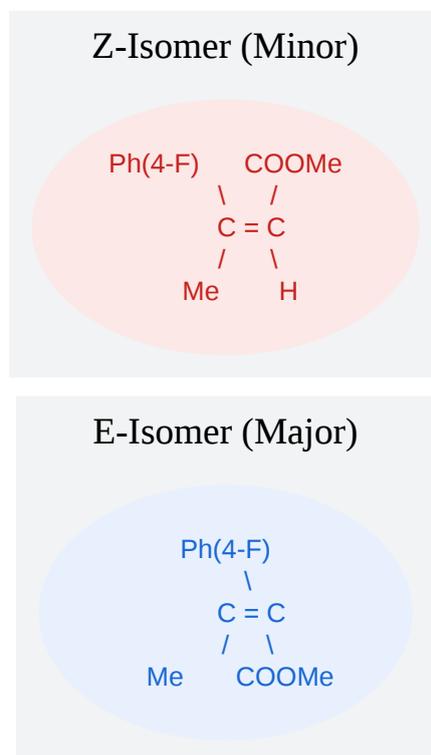
## Structural Isomerism (E/Z Configuration)

Due to the trisubstituted double bond, this compound exists as two geometric isomers: (E) and (Z).<sup>[1][2]</sup> The configuration significantly impacts reactivity, particularly in enzymatic resolutions or stereoselective cyclizations.

- E-Isomer (Entgegen): The highest priority groups at each carbon (the 4-fluorophenyl ring at C3 and the methoxycarbonyl group at C2) are on opposite sides.<sup>[2][3]</sup> This is typically the thermodynamically more stable isomer due to reduced steric repulsion between the bulky phenyl ring and the ester group.
- Z-Isomer (Zusammen): The 4-fluorophenyl ring and the ester group are on the same side.

## Visualization of Isomers

The following diagram illustrates the steric relationship between the (E) and (Z) forms.



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Caption: Geometric isomerism of **Methyl 3-(4-fluorophenyl)but-2-enoate**. The E-isomer minimizes steric clash between the aryl ring and the ester moiety.

## Synthesis Methodologies

Synthesis is typically achieved via condensation reactions that construct the C=C bond. Two primary protocols are employed depending on the required isomeric purity and scale.

### Method A: The Reformatsky Reaction (Standard)

This method involves the zinc-mediated condensation of 4-fluoroacetophenone with methyl bromoacetate. It is preferred for industrial scaling due to the low cost of reagents.

- Activation: Zinc dust is activated (e.g., with TMSI or iodine) in an inert solvent (THF or Benzene).
- Addition: Methyl bromoacetate is added to form the organozinc intermediate (Reformatsky reagent).

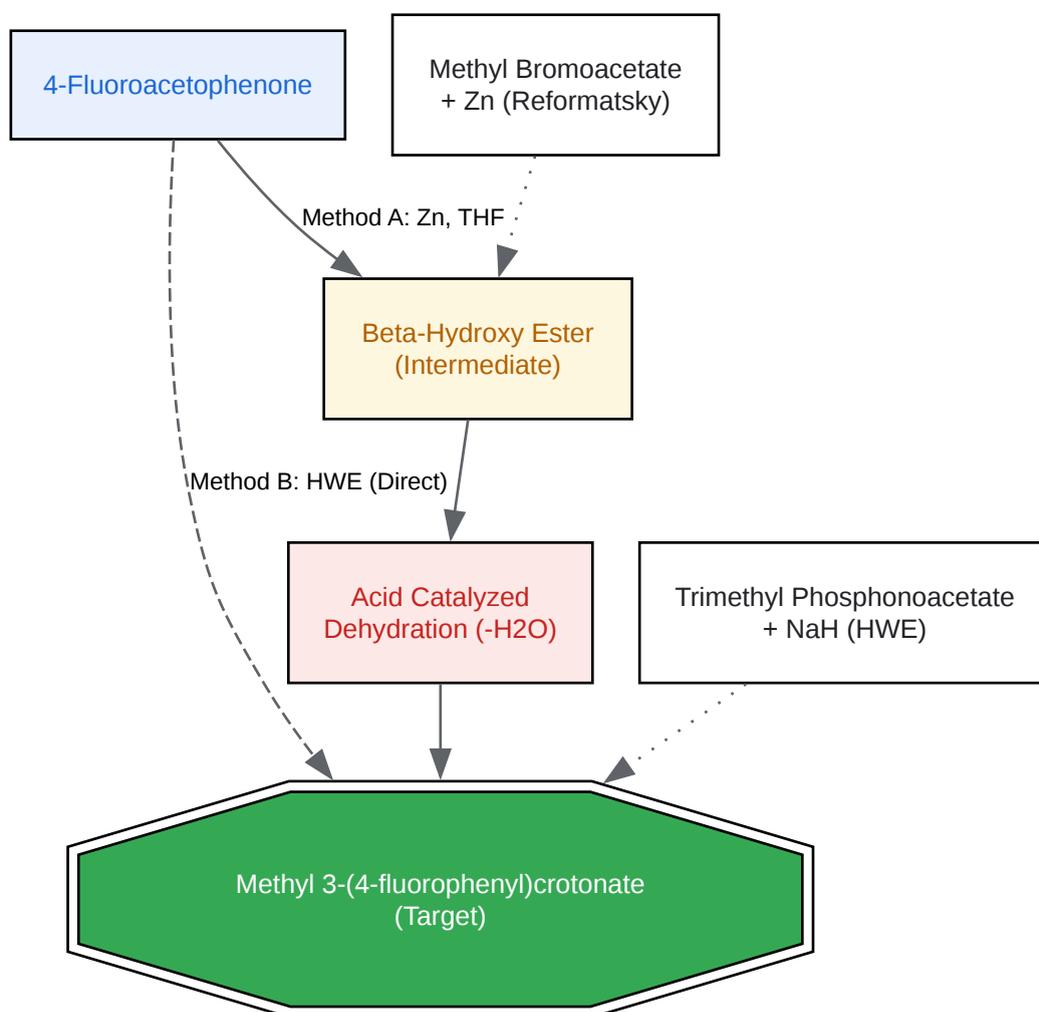
- Condensation: 4-Fluoroacetophenone is introduced. The zinc enolate attacks the ketone to form a  
  
-hydroxy ester.
- Dehydration: Acid-catalyzed dehydration (e.g.,  
  
-TsOH, reflux) eliminates water to yield the  
  
-unsaturated ester.

## Method B: Horner-Wadsworth-Emmons (HWE) Reaction

For higher stereoselectivity favoring the (E)-isomer, the HWE reaction using trimethyl phosphonoacetate is utilized.

- Reagents: 4-Fluoroacetophenone, Trimethyl phosphonoacetate, Sodium hydride (NaH) or NaOMe.
- Mechanism: The phosphonate carbanion attacks the ketone. The intermediate oxaphosphetane collapses to form the alkene and a water-soluble phosphate byproduct.

## Synthesis Workflow Diagram



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Caption: Synthetic pathways. Method A (Reformatsky) proceeds via a hydroxy intermediate, while Method B (HWE) yields the alkene directly with high E-selectivity.

## Applications in Drug Development

Methyl 3-(4-fluorophenyl)crotonate is a versatile intermediate ("building block") rather than a final drug. Its specific structural features—an electrophilic

-carbon and a lipophilic fluorophenyl group—make it ideal for:

- Heterocycle Synthesis:
  - Pyrimidines: Reaction with amidines or urea derivatives yields fluorinated pyrimidinones, common scaffolds in kinase inhibitors.

- Indoles: Can serve as a precursor for indole synthesis via reductive cyclization protocols (e.g., if nitrated or coupled with anilines).
- Michael Acceptor Reactivity:
  - The conjugated double bond acts as a Michael acceptor for nucleophiles (amines, thiols), allowing the introduction of the 4-fluorophenyl-ethyl motif into larger chiral molecules.
- Relationship to Paroxetine:
  - While Paroxetine is derived from a cinnamate (lacking the -methyl group), this crotonate analog is used to synthesize methylated derivatives or related 4-arylpiperidines where a quaternary carbon or specific steric bulk is required at the benzylic position.

## Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be observed.

### Proton NMR ( <sup>1</sup>H NMR, CDCl<sub>3</sub>, 400 MHz)

Shift (ppm)	Multiplicity	Integration	Assignment
7.40 – 7.50	Multiplet	2H	Aromatic (Ortho to alkene)
7.00 – 7.10	Multiplet	2H	Aromatic (Meta to alkene, Ortho to F)
6.10	Singlet (fine splitting)	1H	Vinyl proton (=CH)
3.75	Singlet	3H	Methyl ester (-OCH <sub>3</sub> )
2.55	Doublet ( )	3H	Allylic Methyl (-CH <sub>3</sub> )

Note: The allylic methyl group typically appears as a doublet due to long-range coupling with the vinyl proton.

## Infrared Spectroscopy (FT-IR)

- 1715 cm<sup>-1</sup>  
: Strong C=O stretch (Conjugated Ester).
- 1630 cm<sup>-1</sup>  
: C=C stretch (Alkene).
- 1220 cm<sup>-1</sup>  
: C-F stretch (Aryl Fluoride).

## References

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